molecular formula C7H12O3 B2724602 (S)-tert-Butyl oxirane-2-carboxylate CAS No. 200643-77-2

(S)-tert-Butyl oxirane-2-carboxylate

Cat. No.: B2724602
CAS No.: 200643-77-2
M. Wt: 144.17
InChI Key: DPZMUWXOAMOYDT-YFKPBYRVSA-N
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Description

“(S)-tert-Butyl oxirane-2-carboxylate” is a chemical compound that has been studied for its kinetics and mechanism of ring-opening reaction when initiated by a tertiary amine . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .


Synthesis Analysis

The synthesis of “this compound” involves a ring-opening reaction of oxirane by carboxylic acid . This reaction is usually catalyzed by tertiary amines to decrease the curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane . These reactions are commonly used in the synthesis of pharmaceutical and natural products .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring through intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis pathway highlights the versatility of oxirane-containing compounds in constructing complex heterocyclic structures Russian Journal of Organic Chemistry.

Formation of Cyclic Amino Acid Ester

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, demonstrating the compound's role in constructing bicyclic structures that could serve as intermediates in pharmaceutical synthesis. The study underscores the importance of oxirane compounds in facilitating lactonization reactions Synthesis and Molecular Structure of tert-Butyl.

Catalytic Epoxidation in Drug Synthesis

Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation for the synthesis of an epoxyketone, which is a critical synthetic intermediate of carfilzomib, a proteasome inhibitor used in cancer therapy. This research highlights the role of (S)-tert-Butyl oxirane-2-carboxylate derivatives in the synthesis of pharmacologically active compounds Chinese Chemical Letters.

Metal-Free Alkoxycarbonylation

Xie et al. (2019) described a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing the application of tert-butyl carbazate in synthesizing heterocyclic compounds with potential bioactivity Science China Chemistry.

Synthetic Building Blocks for Protease Inhibitors

Ghosh, Cárdenas, and Brindisi (2017) discussed enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, illustrating its utility as a building block for novel protease inhibitors, highlighting the compound's significance in developing therapeutic agents Tetrahedron letters.

Mechanism of Action

Properties

IUPAC Name

tert-butyl (2S)-oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMUWXOAMOYDT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200643-77-2
Record name (S)-tert-butyl oxirane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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